Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
3-(3-methylphenyl)propanal structure
Nome do Produto:3-(3-methylphenyl)propanal
N.o CAS:95416-60-7
MF:C10H12O
MW:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477

3-(3-methylphenyl)propanal Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenepropanal,3-methyl-
    • 3-(3-METHYLPHENYL)PROPANAL
    • 3-(3-Methylphenyl)propionaldehyde
    • 3-(M-TOLYL)PROPANAL
    • BENZENEPROPANAL, 3-METHYL-
    • 3-Methylbenzenepropanal
    • 3-M-TOLYL-PROPIONALDEHYDE
    • 3-(3'-Methylphenyl)propionaldehyde
    • 4286AF
    • AB42263
    • 3-Methylbenzenepropanal (ACI)
    • AKOS011898120
    • MFCD07772907
    • DB-356417
    • CS-13144
    • EN300-1234536
    • SCHEMBL65650
    • DTXSID60440261
    • CS-B1501
    • 95416-60-7
    • 3-(3-methylphenyl)propanal
    • MDL: MFCD07772907
    • Inchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
    • Chave InChI: MRAFYMRFDJVPRW-UHFFFAOYSA-N
    • SMILES: O=CCCC1C=C(C)C=CC=1

Propriedades Computadas

  • Massa Exacta: 148.088815002g/mol
  • Massa monoisotópica: 148.088815002g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Densidade: 0.972
  • Ponto de ebulição: 224.4°Cat760mmHg
  • Ponto de Flash: 98.8°C
  • PSA: 17.07000
  • LogP: 2.12650

3-(3-methylphenyl)propanal Informações de segurança

3-(3-methylphenyl)propanal Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90321-5G
3-(3-methylphenyl)propanal
95416-60-7 95%
5g
¥ 7,326.00 2023-04-12
abcr
AB368253-2 g
3-(3-Methylphenyl)propionaldehyde; 97%
95416-60-7
2g
€753.20 2022-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066840-1g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 98%
1g
¥3996 2023-04-12
Enamine
EN300-1234536-0.05g
3-(3-methylphenyl)propanal
95416-60-7
0.05g
$827.0 2023-05-26
Enamine
EN300-1234536-2.5g
3-(3-methylphenyl)propanal
95416-60-7
2.5g
$1931.0 2023-05-26
Enamine
EN300-1234536-5000mg
3-(3-methylphenyl)propanal
95416-60-7
5000mg
$1614.0 2023-10-02
A2B Chem LLC
AI68336-5g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
5g
$1131.00 2024-07-18
abcr
AB368253-5g
3-(3-Methylphenyl)propionaldehyde, 97%; .
95416-60-7 97%
5g
€1624.00 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90321-500mg
3-(3-methylphenyl)propanal
95416-60-7 95%
500mg
¥2570.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90321-100mg
3-(3-methylphenyl)propanal
95416-60-7 95%
100mg
¥770.0 2024-04-16

3-(3-methylphenyl)propanal Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
Referência
Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates
Shang, Yaping; Jie, Xiaoming; Jonnada, Krishna; Zafar, Syeda Nahid; Su, Weiping, Nature Communications, 2017, 8(1), 1-8

Método de produção 2

Condições de reacção
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ;  5 h, reflux
Referência
Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes
Konopacki, Donald B.; Shortsleeves, Kelley C.; Turnbull, Mark M.; Wikaira, Jan L.; Hobson, Adrian D., European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene ,  Water ;  3 MPa, rt → 50 °C; 24 h, 50 °C
Referência
Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins
Gao, Peng; Liang, Guanfeng ; Ru, Tong; Liu, Xiaoyan ; Qi, Haifeng; et al, Nature Communications, 2021, 12(1),

Método de produção 4

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ;  0 °C
Referência
Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors
Lee, Ju-Hyeon; Shin, Sang Chul; Seo, Seon Hee; Seo, Young Ho; Jeong, Nakcheol; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ;  72 h, 20 bar, rt
Referência
Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis
Dydio, Pawel; Detz, Remko J.; de Bruin, Bas; Reek, Joost N. H., Journal of the American Chemical Society, 2014, 136(23), 8418-8429

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  18 h, 30 °C
Referência
Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy
van de Sande, Marc; Gais, Hans-Joachim, Chemistry - A European Journal, 2007, 13(6), 1784-1795

Método de produção 7

Condições de reacção
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium ,  (R,R)-Ph-BPE Solvents: Toluene ;  15 h, 80 °C
Referência
Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde
Morimoto, Tsumoru; Fujii, Tetsuji; Miyoshi, Kota; Makado, Gouki; Tanimoto, Hiroki; et al, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636

Método de produção 8

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 20 h, rt
Referência
Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD)
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
Referência
Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A
Hashizume, Hirokazu; Ito, Hajime; Yamada, Kohji; Nagashima, Hajime; Kanao, Munefumi; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20

Método de produção 10

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Referência
Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
Referência
Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis
You, Yiming; Wu, Jiayue; Yang, Lixin; Wu, Tao, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973

Método de produção 12

Condições de reacção
Referência
Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds
Ma, Yuan-Ren; Lv, Xue-Jiao; Dong, Qing; Ming, Yong-Chao; Liu, Yan-Kai, Organic Letters, 2023, 25(32), 5929-5934

Método de produção 13

Condições de reacção
Referência
Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions
Jeffery, Tuyet, Journal of the Chemical Society, 1984, (19), 1287-9

Método de produção 14

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C
Referência
Preparation of pyrrolo-pyrimidine derivatives as anticancer agents
, Korea, , ,

Método de produção 15

Condições de reacção
Referência
Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols
Jeffery, Tuyet, Tetrahedron Letters, 1991, 32(19), 2121-4

Método de produção 16

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referência
Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles
Chen, Doris; Jones, Elizabeth V. ; Williams, Corey W.; Huynh, Tan-Khang N.; McPhail, Tristan C.; et al, Chemistry - A European Journal, 2022, 28(52),

Método de produção 17

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt; 2 h, rt
Referência
Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center
Yang, Xiaoqun; Sun, Jun; Huang, Xuan; Jin, Zhichao, Organic Letters, 2022, 24(29), 5474-5479

Método de produção 18

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis
Nouaille, Augustin; Pannecoucke, Xavier; Poisson, Thomas; Couve-Bonnaire, Samuel, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147

Método de produção 19

Condições de reacção
Referência
Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists.
, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Sodium dodecylbenzenesulfonate ,  Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene ,  Water ;  36 h, 4 MPa, 60 °C
Referência
Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst
Gao, Peng; Ke, Miaolin; Ru, Tong; Liang, Guanfeng; Chen, Fen-Er, Chinese Chemical Letters, 2022, 33(2), 830-834

3-(3-methylphenyl)propanal Raw materials

3-(3-methylphenyl)propanal Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95416-60-7)3-(3-methylphenyl)propanal
A1095486
Pureza:99%
Quantidade:10g
Preço ($):1655.0